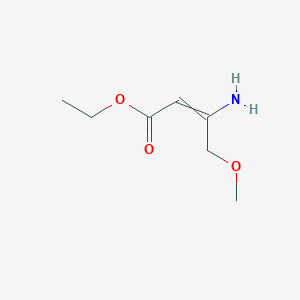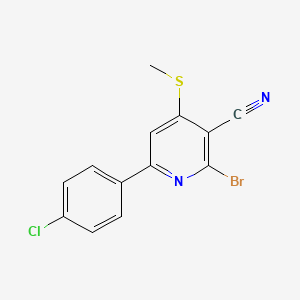
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the second position, a 4-chlorophenyl group at the sixth position, a methylsulfanyl group at the fourth position, and a carbonitrile group at the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde, 2-bromopyridine, and methylthiol.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-bromopyridine in the presence of a base such as sodium hydroxide to form an intermediate compound.
Introduction of Methylsulfanyl Group: The intermediate compound is then reacted with methylthiol in the presence of a catalyst such as palladium on carbon to introduce the methylsulfanyl group.
Formation of Carbonitrile Group: Finally, the compound is treated with a cyanating agent such as sodium cyanide to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of primary amines from the carbonitrile group.
Applications De Recherche Scientifique
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, chlorophenyl, methylsulfanyl, and carbonitrile groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-(4-fluorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile: Similar structure with a fluorine atom instead of a chlorine atom.
2-Bromo-6-(4-chlorophenyl)-4-(ethylsulfanyl)pyridine-3-carbonitrile: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
Uniqueness
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the specific combination of functional groups present in its structure. This unique combination can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromine, chlorophenyl, methylsulfanyl, and carbonitrile groups can influence its physicochemical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
84671-60-3 |
|---|---|
Formule moléculaire |
C13H8BrClN2S |
Poids moléculaire |
339.64 g/mol |
Nom IUPAC |
2-bromo-6-(4-chlorophenyl)-4-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8BrClN2S/c1-18-12-6-11(17-13(14)10(12)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3 |
Clé InChI |
BZQGPXIRRWZQFR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=NC(=C1C#N)Br)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


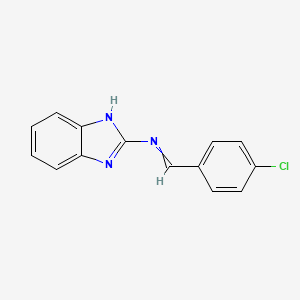
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14425257.png)
![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)
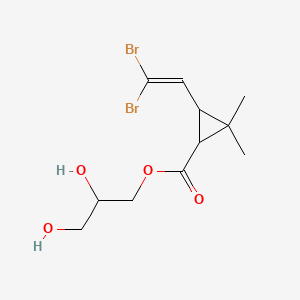
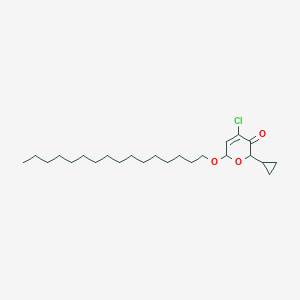
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
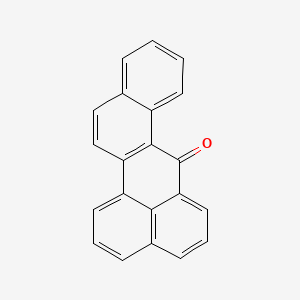

![4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B14425285.png)
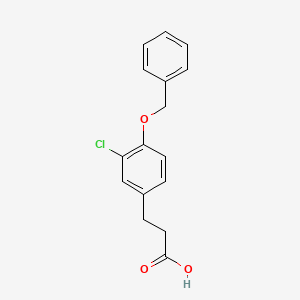
![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)
![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)
